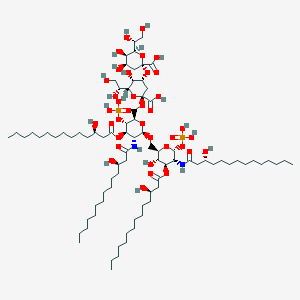
2,3-Dimethoxy-1,4,2,3-dioxadiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-1,4,2,3-dioxadiazinane, also known as DMDD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMDD is a cyclic nitramine that contains two methoxy groups at the 2 and 3 positions and a dioxadiazinane ring. This compound has a molecular formula of C6H10N2O4 and a molecular weight of 174.16 g/mol.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is not well understood, but it is believed to involve the release of nitrogen gas upon decomposition. This release of gas creates a high-pressure environment that can be harnessed for various applications.
Biochemical and Physiological Effects
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not harmful to humans or animals when handled properly.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is its high energy content, which makes it a valuable tool for studying energetic materials. However, its sensitivity to heat and moisture can make it difficult to handle and store. Additionally, its relatively high cost and complex synthesis process can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-Dimethoxy-1,4,2,3-dioxadiazinane. One area of interest is in the development of new energetic materials based on 2,3-Dimethoxy-1,4,2,3-dioxadiazinane. Researchers are also exploring the use of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane in the synthesis of other heterocyclic compounds. Additionally, there is potential for 2,3-Dimethoxy-1,4,2,3-dioxadiazinane to be used in the development of new pharmaceuticals and biologically active compounds.
Méthodes De Synthèse
2,3-Dimethoxy-1,4,2,3-dioxadiazinane can be synthesized through a multistep process that involves the reaction of 2,3-dimethoxyphenylacetonitrile with nitric acid, followed by reduction with sodium dithionite to form the intermediate 2,3-dimethoxyphenylacetohydroxamic acid. The final step involves the reaction of the intermediate with acetic anhydride and sulfuric acid to yield 2,3-Dimethoxy-1,4,2,3-dioxadiazinane.
Applications De Recherche Scientifique
2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 2,3-Dimethoxy-1,4,2,3-dioxadiazinane is in the development of energetic materials. 2,3-Dimethoxy-1,4,2,3-dioxadiazinane has been shown to have a high energy content and a low sensitivity to shock and friction, making it an ideal candidate for use in explosives and propellants.
Propriétés
Numéro CAS |
142183-51-5 |
|---|---|
Nom du produit |
2,3-Dimethoxy-1,4,2,3-dioxadiazinane |
Formule moléculaire |
C4H10N2O4 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2,3-dimethoxy-1,4,2,3-dioxadiazinane |
InChI |
InChI=1S/C4H10N2O4/c1-7-5-6(8-2)10-4-3-9-5/h3-4H2,1-2H3 |
Clé InChI |
IOUBSZQOXYTWOT-UHFFFAOYSA-N |
SMILES |
CON1N(OCCO1)OC |
SMILES canonique |
CON1N(OCCO1)OC |
Synonymes |
1,4,2,3-Dioxadiazine,tetrahydro-2,3-dimethoxy-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)

![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)
